Boc-D-Lys-OH

Catalog No.
S1768132
CAS No.
106719-44-2
M.F
C11H22N2O4
M. Wt
246.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Lys-OH

CAS Number

106719-44-2

Product Name

Boc-D-Lys-OH

IUPAC Name

(2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C11H22N2O4

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1

InChI Key

DQUHYEDEGRNAFO-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O

Synonyms

Boc-D-Lys-OH;106719-44-2;Nalpha-(tert-Butoxycarbonyl)-D-lysine;Nalpha-Boc-D-lysine;Boc-L-Lys-OH;N-(tert-Butoxycarbonyl)-D-lysine;N-ALPHA-T-BUTOXYCARBONYL-D-LYSINE;(R)-6-amino-2-((tert-butoxycarbonyl)amino)hexanoicacid;N2-Boc-D-lysine;AmbotzBAA1042;n-alpha-boc-d-lysine;BOC-D-LYSINE;N-A-BOC-D-LYSINE;AC1Q1MU4;SCHEMBL918952;CTK3J6028;MolPort-005-935-834;ZINC2555028;ANW-15428;AKOS015841357;N~2~-(Tert-Butoxycarbonyl)-D-Lysine;AB02921;AM81905;RTX-011106;AC-17132

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC[NH3+])C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCC[NH3+])C(=O)[O-]

Building Block for Peptide Synthesis

Boc-D-Lys-OH serves as a crucial building block for the construction of peptides containing D-lysine, the mirror image of the naturally occurring L-lysine. Peptides are short chains of amino acids linked together by peptide bonds and play various roles in living organisms. Scientists utilize Boc-D-Lys-OH to synthesize peptides with specific functionalities, including:

  • Studying protein-protein interactions: By incorporating D-lysine into peptides, researchers can probe interactions between proteins and gain insights into their function and potential therapeutic targets .
  • Developing enzyme inhibitors: D-lysine peptides can mimic the natural substrates of enzymes, allowing researchers to design and test potential inhibitors for therapeutic purposes .
  • Creating diagnostic tools: Peptides containing D-lysine can be used as probes to detect specific molecules or processes in biological samples, aiding in disease diagnosis and research .

Advantages of Boc-D-Lys-OH in Peptide Synthesis

Boc-D-Lys-OH offers several advantages compared to other protected amino acids in peptide synthesis:

  • Site-specific protection: The Boc group protects the alpha-amino group of D-lysine, ensuring that only the side chain is available for peptide bond formation, leading to well-defined peptide sequences .
  • Stability: Boc-D-Lys-OH exhibits good stability under various reaction conditions commonly used in peptide synthesis, minimizing side reactions and ensuring efficient coupling with other amino acids .
  • Commercially available: Boc-D-Lys-OH is readily available from various chemical suppliers, making it a convenient choice for researchers involved in peptide synthesis.

XLogP3

-2.4

Dates

Modify: 2023-08-15

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